molecular formula C21H19FN2OS B3001346 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898459-12-6

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B3001346
CAS No.: 898459-12-6
M. Wt: 366.45
InChI Key: XBKKVVOZPSKROJ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates several pharmaceutically relevant motifs, including an indoline ring, a thiophene heterocycle, and a fluorinated benzamide group . Indole and its derivatives, such as indoline, are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . These activities often include potential anti-inflammatory, anticancer, and analgesic properties, as observed in various structurally related compounds . Structurally similar compounds, particularly those featuring the N-benzamide core, have been investigated for their potential as kinase inhibitors . For instance, some N-(thiophen-2-yl)benzamide derivatives have been identified as potent and selective inhibitors of the BRAF V600E kinase, a key target in oncology research . Furthermore, other research compounds containing both indoline and fluorobenzenesulfonamide groups have demonstrated antinociceptive and antiallodynic effects in preclinical models, suggesting potential utility in neuropathic pain research . The specific mechanism of action for this compound is an area for further investigation, but its structure positions it as a valuable chemical tool for probing biological pathways and structure-activity relationships (SAR) in these fields. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKKVVOZPSKROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C21_{21}H19_{19}FN2_2OS
  • Molecular Weight : 366.5 g/mol
  • CAS Number : 898459-12-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. For instance, compounds with similar structures have been shown to inhibit specific kinases and receptors involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity

A study examined the anticancer properties of structurally related compounds, focusing on their inhibitory effects on the c-MET kinase, which is implicated in tumor growth and metastasis. The results indicated that modifications in the molecular structure significantly influenced the potency against c-MET:

CompoundIC50_{50} (μM)Mechanism
Parent Compound8.1Inhibits c-MET kinase
Modified Compound A0.060Higher affinity for SMO receptor

This suggests that structural modifications can enhance the anticancer efficacy of indole-based compounds through targeted inhibition of critical pathways involved in tumorigenesis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The presence of fluorine and thiophene moieties contributes to its effectiveness against various bacterial strains. A comparative analysis of its antimicrobial activity against standard antibiotics showed promising results:

Bacterial StrainMIC (µg/mL)Comparison to Ciprofloxacin
S. aureus0.5More effective
E. coli1Comparable
K. pneumoniae8Less effective

The compound demonstrated a minimum inhibitory concentration (MIC) that is competitive with existing antibiotics, indicating its potential as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane penetration and bioavailability. Additionally, the combination of indoline and thiophene rings provides a unique electronic profile that contributes to its pharmacological properties.

Key Findings from SAR Studies:

  • Fluorination : Enhances overall activity due to increased lipophilicity.
  • Indole and Thiophene Moieties : Provide distinct interactions with biological targets.
  • Substituent Effects : Varying substituents on the benzamide can lead to significant changes in activity profiles.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing indoline and thiophene rings have shown promise in inhibiting cancer cell proliferation.
  • Antidepressant Effects : Some derivatives have been studied for their potential in treating mood disorders by modulating neurotransmitter systems.
  • Neuroprotective Properties : The unique structural elements may enhance neuroprotective effects against neurodegenerative diseases.
Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamideContains both indoline and thiophenePotential antitumor and neuroprotective activity
N-(2-(indolin-1-yl)-ethyl)acetamideLacks thiopheneAntitumor effects
N-(3-cyanothiophen-2-yl)-4-nitrobenzamideContains cyano groupDifferent electronic properties

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Cancer Therapy : Due to its antitumor properties, this compound could be developed as a chemotherapeutic agent targeting specific cancer types.
  • Neurological Disorders : Its neuroprotective properties suggest potential use in treating conditions such as Alzheimer's disease or Parkinson's disease.
  • Mood Disorders : By modulating neurotransmitter systems, it may serve as a candidate for antidepressant development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Molecular Formula Key Substituents/Features Notable Properties
Target Compound (898459-12-6) C₂₁H₁₉FN₂OS - Fluorobenzamide core
- Ethyl linker with indolin-1-yl and thiophen-2-yl groups
Combines indoline’s rigidity and thiophene’s π-conjugation.
4-(5-Formylthiophen-2-yl)-N-methyl-benzamide C₁₄H₁₁NO₂S - Formyl-thiophene substituent
- Methylamide group
Formyl group enhances reactivity for further derivatization.
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ - Bromo and nitro substituents Electron-withdrawing groups may reduce solubility.
2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide (1448065-92-6) C₁₄H₁₃ClFNO₂S - Chloro, fluoro, methoxy, and thiophen-3-yl groups Methoxy group increases hydrophilicity compared to the target compound.
4-Fluoro-N-{[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide (946199-69-5) C₁₉H₁₅F₂N₃OS - Imidazothiazole core
- Dual fluorophenyl groups
Bulky heterocycle may influence binding interactions.
4-Fluoro-N-(trichloroethyl-toluidine-carbothioyl)benzamide C₁₇H₁₅Cl₃FN₃OS - Trichloroethyl and carbothioyl groups High molecular weight (426.7 g/mol) and steric bulk.

Key Structural and Functional Comparisons

Heterocyclic Moieties: The target compound’s indoline and thiophene groups provide conformational rigidity and π-electron richness, which are absent in simpler benzamides like 4-bromo-N-(2-nitrophenyl)benzamide . Indoline’s NH group may engage in non-classical hydrogen bonding with aromatic systems, as observed in related indole derivatives .

Halogen Substitution :

  • Fluorine at the benzamide para-position (common in the target and compounds ) enhances lipophilicity and bioavailability. In contrast, bromine (e.g., ) increases molecular weight and polarizability.

Linker Modifications :

  • The ethyl linker in the target compound allows spatial separation of the indoline and thiophene groups. In comparison, methoxy-substituted linkers (e.g., ) introduce polarity, while trichloroethyl groups (e.g., ) create steric hindrance.

Tautomerism and Stability :

  • While the target compound lacks reported tautomerism, related 1,2,4-triazole derivatives (e.g., ) exist in thione-thiol tautomeric equilibria, impacting their reactivity and spectral properties.

Q & A

What synthetic routes are reported for 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, and how are intermediates characterized?

Level: Basic
Methodological Answer:
A common approach involves multi-step condensation and cyclization reactions. For example:

  • Step 1: React 4-fluorobenzoic acid with ethanol and H₂SO₄ to form ethyl 4-fluorobenzoate .
  • Step 2: Hydrazinolysis of the ester yields 4-fluorobenzohydrazide.
  • Step 3: Condensation with phthalic anhydride in acetic acid forms isoindolinone intermediates, monitored by TLC .
  • Characterization: Intermediates are validated via FT-IR (e.g., C=O stretch at 1670 cm⁻¹), NMR (¹H and ¹³C), and HRMS (e.g., [M–H]⁻ at m/z 283.26868) .

How can DFT and Hirshfeld surface analysis elucidate molecular interactions in this compound?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry using Gaussian software (B3LYP/6-311G(d,p)) to compute electrostatic potential maps and frontier molecular orbitals. This predicts reactive sites and charge distribution .
  • Hirshfeld Analysis: Use CrystalExplorer to generate 2D fingerprint plots from X-ray data, quantifying intermolecular interactions (e.g., H···F contacts: 5.8%, H···O: 12.3%) .
  • Validation: Compare computed (DFT) and experimental (SC-XRD) bond lengths (e.g., C–F: 1.35 Å vs. 1.34 Å) to assess accuracy .

What spectroscopic techniques confirm the compound’s structure, and what key features should be observed?

Level: Basic
Methodological Answer:

  • FT-IR: Identify amide C=O stretches (1670 cm⁻¹), aromatic C–H stretches (~3078 cm⁻¹), and NH bending (1600 cm⁻¹) .
  • NMR: In DMSO-d₆, observe:
    • ¹H NMR: Aromatic protons at δ 7.93–8.08 ppm and NH signals at δ 7.31 ppm .
    • ¹³C NMR: Carbonyl carbons at δ 168.7–170.3 ppm and fluorinated aromatic carbons at δ 157.9 ppm .
  • HRMS: Confirm molecular ion [M–H]⁻ with <2 ppm error .

How can contradictions in reported biological activities of benzamide derivatives be resolved?

Level: Advanced
Methodological Answer:

  • Issue: Discrepancies in antimicrobial vs. anti-inflammatory efficacy across studies .
  • Resolution Strategies:
    • Dose-Response Assays: Compare IC₅₀ values under standardized conditions (e.g., MIC for S. aureus in broth microdilution) .
    • Target-Specific Assays: Use enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .
    • Structural Modifications: Introduce substituents (e.g., trifluoromethyl groups) to enhance selectivity and retest .

What crystallization methods yield single crystals suitable for X-ray diffraction?

Level: Basic
Methodological Answer:

  • Solvent System: Recrystallize from a 1:1 chloroform-methanol mixture to obtain colorless crystals .
  • Crystal Mounting: Use Fomblin oil to prevent dehydration.
  • Data Collection: Employ a Bruker D8 Quest diffractometer (MoKα radiation, λ = 0.71073 Å) with ω/φ scans at 173 K .
  • Refinement: Solve structures via SHELXL, achieving R-factor <0.05 .

How can molecular docking predict the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Target Selection: Prioritize receptors like COX-2 or bacterial enzymes (e.g., DNA gyrase) based on structural analogs .
  • Docking Software: Use AutoDock Vina for rigid/flexible docking. Parameterize the ligand with GAFF2 force fields.
  • Analysis: Identify binding poses with lowest ΔG (e.g., -9.2 kcal/mol for COX-2) and key residues (e.g., Arg120 hydrogen bonding) .
  • Validation: Cross-check with MD simulations (100 ns) to assess binding stability .

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